![molecular formula C17H25NO3 B5234731 ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate](/img/structure/B5234731.png)
ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate
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Overview
Description
Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate, also known as EEBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEBP is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is its broad range of biological activities, which makes it a versatile compound for scientific research. However, the limited availability of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its relatively high cost can be a limitation for some research applications.
Future Directions
There are several potential future directions for research on ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. One area of interest is the development of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate's effects on the gut microbiome, which has been shown to play a key role in various aspects of health and disease. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate involves a multi-step process that begins with the reaction of 2-ethoxybenzyl chloride with piperidine. The resulting product is then treated with ethyl chloroformate to form ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. This synthesis method has been optimized to yield high purity ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate with good yields.
Scientific Research Applications
Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of drugs to treat cancer, neurodegenerative diseases, and inflammation-related disorders.
properties
IUPAC Name |
ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-16-11-6-5-9-14(16)13-18-12-8-7-10-15(18)17(19)21-4-2/h5-6,9,11,15H,3-4,7-8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGPIVDRXMFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCCCC2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate |
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